1-[(3-fluoro-4-methoxyphenyl)methyl]-1H-1,2,3-triazole
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Overview
Description
1-[(3-Fluoro-4-methoxyphenyl)methyl]-1H-1,2,3-triazole is a synthetic organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
The synthesis of 1-[(3-fluoro-4-methoxyphenyl)methyl]-1H-1,2,3-triazole typically involves a multi-step process. One common method is the click chemistry approach, which includes the following steps:
Preparation of the azide: The starting material, 3-fluoro-4-methoxybenzyl chloride, is reacted with sodium azide to form the corresponding azide.
Cycloaddition reaction: The azide is then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an alkyne to form the triazole ring.
Industrial production methods may involve optimizing these steps to increase yield and purity, as well as scaling up the process for large-scale synthesis.
Chemical Reactions Analysis
1-[(3-fluoro-4-methoxyphenyl)methyl]-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(3-fluoro-4-methoxyphenyl)methyl]-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(3-fluoro-4-methoxyphenyl)methyl]-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The presence of the 3-fluoro-4-methoxyphenyl group can enhance the compound’s binding affinity and specificity for certain targets, leading to its observed biological effects.
Comparison with Similar Compounds
1-[(3-fluoro-4-methoxyphenyl)methyl]-1H-1,2,3-triazole can be compared with other similar compounds, such as:
1-[(3-fluoro-4-methoxyphenyl)methyl]-4-methylpyrazole: This compound has a similar structure but features a pyrazole ring instead of a triazole ring.
3-fluoro-4-methoxyphenylboronic acid: This compound contains the same phenyl group but is attached to a boronic acid moiety instead of a triazole ring.
The uniqueness of this compound lies in its triazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-[(3-fluoro-4-methoxyphenyl)methyl]triazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3O/c1-15-10-3-2-8(6-9(10)11)7-14-5-4-12-13-14/h2-6H,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJBRKCJDQVQGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C=CN=N2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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